molecular formula C7H2ClF2NO3 B13445951 3-Chloro-2,4-difluoro-5-nitrobenzaldehyde

3-Chloro-2,4-difluoro-5-nitrobenzaldehyde

Cat. No.: B13445951
M. Wt: 221.54 g/mol
InChI Key: QLTGBPRAGAJINV-UHFFFAOYSA-N
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Description

3-Chloro-2,4-difluoro-5-nitrobenzaldehyde is an aromatic compound with the molecular formula C7H2ClF2NO3 It is a derivative of benzaldehyde, characterized by the presence of chloro, difluoro, and nitro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,4-difluoro-5-nitrobenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2,4-difluoro-3-chlorobenzaldehyde, followed by oxidation and other functional group transformations. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and oxidizing agents such as potassium permanganate or chromium trioxide for oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,4-difluoro-5-nitrobenzaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro and nitro groups make the compound susceptible to nucleophilic attack, leading to substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia under basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

Major Products Formed

    Nucleophilic Substitution: Substituted benzaldehydes or benzylamines.

    Reduction: 3-Chloro-2,4-difluoro-5-aminobenzaldehyde.

    Oxidation: 3-Chloro-2,4-difluoro-5-nitrobenzoic acid.

Scientific Research Applications

3-Chloro-2,4-difluoro-5-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2,4-difluoro-5-nitrobenzaldehyde depends on its specific application. In medicinal chemistry, for example, the compound may interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects. The nitro group can undergo bioreduction, generating reactive intermediates that can damage bacterial DNA or proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2,4-difluoro-5-nitrobenzaldehyde is unique due to the combination of chloro, difluoro, and nitro groups, which impart distinct chemical reactivity and potential biological activity. The presence of these substituents can influence the compound’s electronic properties, making it suitable for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C7H2ClF2NO3

Molecular Weight

221.54 g/mol

IUPAC Name

3-chloro-2,4-difluoro-5-nitrobenzaldehyde

InChI

InChI=1S/C7H2ClF2NO3/c8-5-6(9)3(2-12)1-4(7(5)10)11(13)14/h1-2H

InChI Key

QLTGBPRAGAJINV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])F)Cl)F)C=O

Origin of Product

United States

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